molecular formula C9H9ClO B1346139 2-Chloropropiophenone CAS No. 6084-17-9

2-Chloropropiophenone

Cat. No. B1346139
CAS RN: 6084-17-9
M. Wt: 168.62 g/mol
InChI Key: AXCPQHPNAZONTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropropiophenone is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . It is also known by other names such as 2-chloro-1-phenylpropan-1-one and alpha-chloropropiophenone .


Synthesis Analysis

The synthesis of 2-Chloropropiophenone has been reported in the literature . One method involves the use of flow chemistry to develop a greener, safer, and more sustainable process for the preparation of bupropion hydrochloride, a compound related to 2-Chloropropiophenone . The use of obnoxious and corrosive liquid bromine was avoided through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded bupropion hydrochloride in a 69% overall yield, with improved process mass intensity, productivity, and purity .


Molecular Structure Analysis

The molecular structure of 2-Chloropropiophenone can be represented by the InChI string: InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 . The Canonical SMILES representation is: CC(C(=O)C1=CC=CC=C1)Cl .


Chemical Reactions Analysis

2-Chloropropiophenone is probably a precursor of m-chloropropylbenzene, which could be catalytically reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropropiophenone include a molecular weight of 168.62 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 168.0341926 g/mol, Monoisotopic Mass of 168.0341926 g/mol, Topological Polar Surface Area of 17.1 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 139 .

Scientific Research Applications

  • Pharmaceutical Industry

    • 2-Chloropropiophenone is used as an intermediate in the synthesis of various medications .
    • Its unique chemical properties make it an essential component in the production of pharmaceutical drugs, including analgesics and anti-inflammatory agents .
    • It has been found to exhibit potential anti-cancer properties, making it a subject of ongoing research and development for the treatment of various types of cancer .
  • Law Enforcement and Self-Defense Products

    • 2-Chloropropiophenone is a key ingredient in the production of tear gas, also known as CS gas .
    • It is commonly used by law enforcement agencies for riot control and crowd dispersal .
    • The irritant effects of 2-Chloropropiophenone make it an effective non-lethal tool for maintaining public order and safety .
  • Organic Chemistry

    • 2-Chloropropiophenone has been utilized in the field of organic chemistry .
    • Its unique chemical structure and reactivity make it a valuable reagent for various organic synthesis reactions .
    • This allows chemists to create new compounds and materials with diverse properties and applications .
  • Agriculture

    • 2-Chloropropiophenone’s versatile nature and chemical properties have led to ongoing research into its potential applications in agriculture .
    • While specific applications are not detailed, it could be used in the development of new pesticides or fertilizers, given its reactivity and potential for synthesis with other compounds .
  • Environmental Remediation

    • There is interest in using 2-Chloropropiophenone in environmental remediation .
    • Its chemical properties could potentially be harnessed to develop new methods for treating environmental pollutants .
  • Material Science

    • 2-Chloropropiophenone could also find applications in material science .
    • Its unique chemical structure and reactivity make it a valuable reagent for various material synthesis reactions, allowing scientists to create new materials with diverse properties and applications .

Safety And Hazards

Safety information for 2-Chloropropiophenone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-chloro-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCPQHPNAZONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278004
Record name 2-Chloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropropiophenone

CAS RN

6084-17-9
Record name 2-Chloro-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6084-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 5663
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6084-17-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropiophenone
Reactant of Route 2
Reactant of Route 2
2-Chloropropiophenone
Reactant of Route 3
Reactant of Route 3
2-Chloropropiophenone
Reactant of Route 4
Reactant of Route 4
2-Chloropropiophenone
Reactant of Route 5
Reactant of Route 5
2-Chloropropiophenone
Reactant of Route 6
2-Chloropropiophenone

Citations

For This Compound
54
Citations
S Usui, T Matsumoto, K Ohkubo - Tetrahedron letters, 1998 - Elsevier
… 1 The reaction of 2-chloropropiophenone (1) is one case, and the dimethyl acetal of 1 (2) is … of the phenyl-rearrangements of 2-chloropropiophenone have not investigated; the …
Number of citations: 11 www.sciencedirect.com
T Konosu, Y Tajima, T Miyaoka, S Oida - Tetrahedron letters, 1991 - Elsevier
… The Friedel-Crafts reaction between the (S)-lactic acid derivative (S)-10 and m-difluorobenzene gave the (R)-2-chloropropiophenone derivative (R)-11, which was converted into (2R,3R…
Number of citations: 31 www.sciencedirect.com
N De Kimpe, R Verhe, L De Buyck… - The Journal of Organic …, 1980 - ACS Publications
… Reaction of sodium methoxide in methanol with 2-bromo-2-chloropropiophenone (9) also … The relative reactivities of phenacyl chloride, 2-chloropropiophenone and a-chloro…
Number of citations: 20 pubs.acs.org
CR Warner, EJ Walsh, RF Smith - Journal of the Chemical Society …, 1962 - pubs.rsc.org
[19621 Reaction of Diazoalkanes with Aromatic Aldehydes. with some aliphatic2 and aromatic3 aldehydes. This paper records a more detailed study to determine the limitations for the …
Number of citations: 2 pubs.rsc.org
MT Barros, AMF Phillips - 2011 - Wiley Online Library
… -2-(2′-chloro-1′-hydroxy-1′-phenylpropyl)-1,3,2-dioxaphosphorinane 2-Oxide (3c): Prepared from 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane and 2-chloropropiophenone …
JS Grossert, S Sotheeswaran… - Canadian Journal of …, 1988 - cdnsciencepub.com
… The preparation of 18 was straightforward (Scheme 3), starting from 2-chloropropiophenone (12), which was condensed with tert-butyl mercaptan, followed by oxidation of the (3-…
Number of citations: 10 cdnsciencepub.com
M Mamboury, Q Wang, J Zhu - Chemistry–A European Journal, 2017 - Wiley Online Library
… Of note, 2-chloropropiophenone reacted equally well with 11 a to afford, after hydrolysis, 16 a in 75 % yield. Remarkably, phenyl vinyl ketone resulting from the β-H elimination of the C(…
S Munavalli, DI Rossman, DK Rohrbaugh… - Journal of fluorine …, 1998 - Elsevier
Cyclopropane and its derivatives undergo reactions analogous to alkenes as well as free-radical reactions leading to products corresponding to ring-fission, ring-substitution and …
Number of citations: 22 www.sciencedirect.com
EM Padfield, ML Tomlinson - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… substance was also obtained when phenyl vinyl ketone was prepared from 2-chloropropiophenone in the presence of chromanone (compare Allen and Bridgess, J. Amer. Chem. …
Number of citations: 12 pubs.rsc.org
EL MCCAFFERY JR - 1955 - search.proquest.com
S kkkk kkk kkLL kkkkkkLLLLL kkkkk kkkL kkk Page 1 S kkkk kkk kkLL kkkkkkLLLLL kkkkk kkkL kkk REACTION OF ALKYL, AND PHENACYL CHLORIDES TTH TODIDE ION by Edward …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.